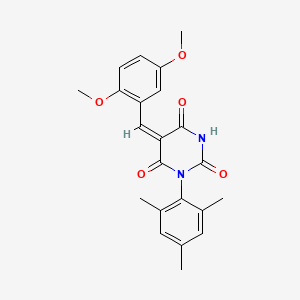
(5E)-5-(2,5-dimethoxybenzylidene)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a mesityl group and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with aromatic aldehydes. The reaction is carried out in refluxing isobutanol (i-BuOH) for 40 minutes, yielding high product yields of up to 98-99% . The use of environmentally benign solvents and high-yield reactions aligns with green chemistry principles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(2,5-DIMETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its mesityl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C22H22N2O5 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)11-15-10-16(28-4)6-7-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-11+ |
Clave InChI |
YQCFWMAOHYMBJP-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide](/img/structure/B11080534.png)
![4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11080537.png)
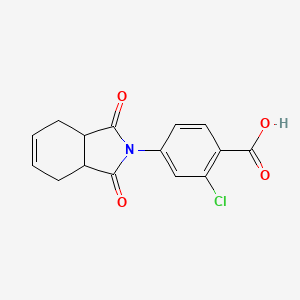
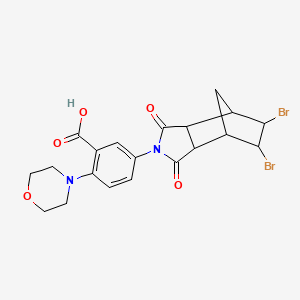
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080554.png)
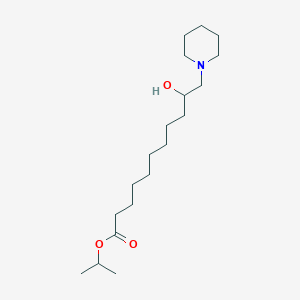
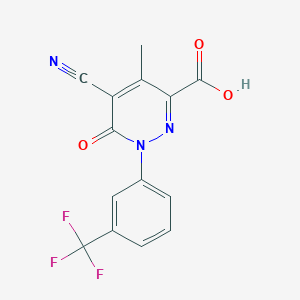
![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11080565.png)
![Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone](/img/structure/B11080566.png)
![8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11080567.png)
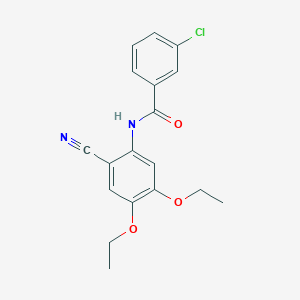
![4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080595.png)
